molecular formula C9H12N2O3S B7437350 N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide

Cat. No.: B7437350
M. Wt: 228.27 g/mol
InChI Key: LYIDTJIWKQRKLR-UHFFFAOYSA-N
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Description

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions, where an acyl chloride reacts with an amine.

    Cyclobutyloxy Group Introduction: The cyclobutyloxy group can be attached through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with a similar ring structure.

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

Uniqueness: N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide is unique due to the presence of the cyclobutyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiazole derivatives, potentially enhancing its bioactivity and stability.

Properties

IUPAC Name

N-cyclobutyloxy-2-(1,2-thiazol-3-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8(10-14-7-2-1-3-7)6-13-9-4-5-15-11-9/h4-5,7H,1-3,6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIDTJIWKQRKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ONC(=O)COC2=NSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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